molecular formula C17H13NOS3 B13126926 2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one CAS No. 64971-89-7

2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one

Cat. No.: B13126926
CAS No.: 64971-89-7
M. Wt: 343.5 g/mol
InChI Key: MVHXMILXLIEHAU-UHFFFAOYSA-N
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Description

2-([2,2’-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one is an organic compound that features a thiazolidinone ring fused with a bithiophene and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([2,2’-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism by which 2-([2,2’-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity . The bithiophene moiety can facilitate electron transport, making it useful in electronic applications .

Properties

CAS No.

64971-89-7

Molecular Formula

C17H13NOS3

Molecular Weight

343.5 g/mol

IUPAC Name

3-phenyl-2-(5-thiophen-2-ylthiophen-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13NOS3/c19-16-11-21-17(18(16)12-5-2-1-3-6-12)15-9-8-14(22-15)13-7-4-10-20-13/h1-10,17H,11H2

InChI Key

MVHXMILXLIEHAU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(S2)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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